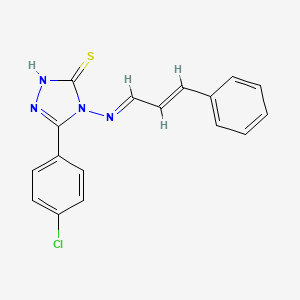
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The pyrazole core is then functionalized with the 2-chlorobenzyl and p-tolyl groups through nucleophilic substitution reactions.
Condensation reaction: The final step involves the condensation of the substituted pyrazole with an aldehyde to form the carbohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for electrophilic substitution often involve the use of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide: Similar compounds include other pyrazole derivatives with different substituents.
Comparison: Compared to other pyrazole derivatives, this compound may exhibit unique properties due to the specific arrangement of its functional groups. This can result in differences in reactivity, bioactivity, and physical properties.
Propiedades
Número CAS |
634897-55-5 |
|---|---|
Fórmula molecular |
C26H23ClN4O2 |
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23ClN4O2/c1-17-7-9-19(10-8-17)18(2)28-31-26(32)25-15-24(29-30-25)20-11-13-22(14-12-20)33-16-21-5-3-4-6-23(21)27/h3-15H,16H2,1-2H3,(H,29,30)(H,31,32)/b28-18+ |
Clave InChI |
ZEWALWYHVGLRRQ-MTDXEUNCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)


![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12011653.png)
![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12011672.png)
![1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011684.png)
![2-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011687.png)
![[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011690.png)
![(5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011696.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011701.png)

